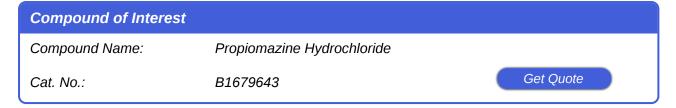


physicochemical properties of Propiomazine Hydrochloride for research

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An In-depth Technical Guide to the Physicochemical Properties of **Propiomazine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Propiomazine Hydrochloride**, a phenothiazine derivative with sedative, antiemetic, and antipsychotic activities.[1] The information herein is intended to support research and development activities by providing key data and standardized experimental protocols.

Core Physicochemical Data

The fundamental physicochemical properties of **Propiomazine Hydrochloride** are summarized below, providing a quantitative foundation for experimental design and drug formulation.

Chemical Identifiers and Molecular Properties



Property	Value	Source
IUPAC Name	1-[10-[2- (dimethylamino)propyl]phenoth iazin-2-yl]propan-1- one;hydrochloride	[1][2]
CAS Number	1240-15-9	[3][4]
Molecular Formula	C20H25CIN2OS	[1][3][5]
Molecular Weight	376.9 g/mol	[1][2][3]
Canonical SMILES	CCC(=O)C1=CC2=C(C=C1)S C3=CC=CC=C3N2CC(C)N(C) C.Cl	[1][2]
InChI Key	UGVNGSMLNPWNNA- UHFFFAOYSA-N	[1][2]

Physicochemical Parameters

Property	Value	Source
Melting Point	201-206 °C	[6]
Water Solubility	Very soluble	[7]
Solubility (Alcohol)	Freely soluble	[7]
Solubility (Benzene)	Insoluble	[7]
logP (Octanol-Water)	4.79	[6][8]
pKa (Strongest Basic)	8.92	[8]
Appearance	Yellow, practically odorless powder	[6][7]

Chemical Structure

The two-dimensional chemical structure of **Propiomazine Hydrochloride** is depicted below.



Caption: 2D structure of **Propiomazine Hydrochloride**.

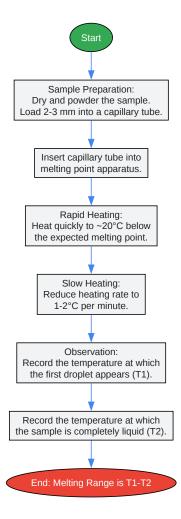
Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research. The following sections outline standard protocols for melting point and solubility determination.

Melting Point Determination (Capillary Method)

The capillary method is a standard pharmacopeial technique for determining the melting point of a solid substance.[9] It relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.[10]

Experimental Workflow:



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Caption: Workflow for Melting Point Determination.

Detailed Methodology:

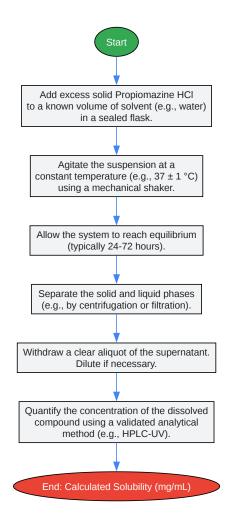
- Sample Preparation: Ensure the **Propiomazine Hydrochloride** sample is completely dry and finely powdered to allow for uniform packing.[11] Jab the open end of a glass capillary tube into the sample powder until a small amount enters the tube. Tap the closed end of the tube on a hard surface to pack the powder down. Repeat until the packed sample height is 2-3 mm.[12]
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
- Initial Heating: If the approximate melting point is known, heat the sample rapidly to a temperature about 15-20°C below this point.[12] If unknown, perform a preliminary rapid determination to find an approximate range.[9]
- Final Determination: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium is maintained.[12]
- Observation and Recording: Observe the sample through the magnifying lens. Record the
 temperature at which the first drop of liquid appears. This is the start of the melting range.
 Continue heating slowly and record the temperature at which the last solid crystal melts. This
 is the end of the melting range.[10] A narrow melting range (0.5-1.0°C) is indicative of a pure
 substance.[10]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.[13] It involves agitating an excess amount of the solid in the solvent until equilibrium is reached.

Experimental Workflow:





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Caption: Workflow for Solubility Determination.

Detailed Methodology:

- Preparation: Add an excess amount of solid Propiomazine Hydrochloride to a flask
 containing a known volume of the desired solvent (e.g., purified water, or buffers with pH
 values from 1.2 to 6.8 for Biopharmaceutics Classification System studies).[14] The amount
 of solid should be sufficient to ensure that undissolved solid remains at the end of the
 experiment.
- Equilibration: Seal the flask and place it in a mechanical agitator (e.g., an orbital shaker) maintained at a constant temperature, typically 37 ± 1 °C for biopharmaceutical studies.[14]
 [15] Agitate the suspension for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[15]



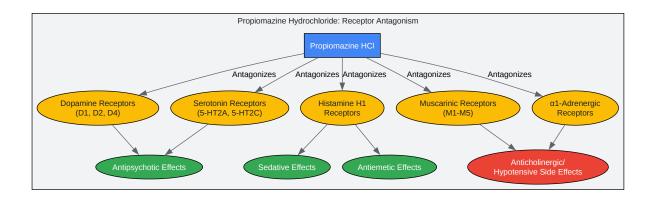
- Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid. This is critically achieved by centrifugation or filtration through a filter that does not adsorb the compound.[13]
- Sampling and Analysis: Carefully withdraw a precise volume of the clear supernatant. To
 prevent precipitation, it may be necessary to immediately dilute the sample with the solvent.
 [15]
- Quantification: Determine the concentration of Propiomazine Hydrochloride in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be repeated until at least three consistent measurements are obtained.

Pharmacodynamics and Receptor Binding Profile

Propiomazine Hydrochloride exerts its therapeutic effects through a complex mechanism involving the antagonism of multiple neurotransmitter receptors.[16] Its sedative properties are primarily due to its high affinity for histamine H1 receptors, while its antipsychotic effects are attributed to its activity at dopamine and serotonin receptors.[1][16]

Receptor Antagonism Pathway:

The drug binds to and blocks the action of several key receptors in the central nervous system.



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Caption: Multi-receptor antagonism of Propiomazine HCl.

This multi-receptor binding profile explains both the therapeutic applications and the potential side-effect profile of the drug.[1][8][17] The antagonism at dopamine and serotonin receptors is a hallmark of atypical antipsychotics.[1][18] The blockade of histamine H1 receptors contributes significantly to its sedative and antiemetic properties.[1] Antagonism at muscarinic and adrenergic receptors is associated with common side effects like dry mouth and orthostatic hypotension.[17]

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References

- 1. Propiomazine Hydrochloride | C20H25ClN2OS | CID 71802 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propiomazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. calpaclab.com [calpaclab.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Propiomazine Hydrochloride TargetMol Chemicals Inc [bioscience.co.uk]
- 6. Propiomazine | C20H24N2OS | CID 4940 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propiomazine [drugfuture.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. westlab.com [westlab.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]



- 15. who.int [who.int]
- 16. propiomazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Propiomazine Wikipedia [en.wikipedia.org]
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